molecular formula C9H11NO B13668164 2-Cyclopropyl-4-methoxypyridine

2-Cyclopropyl-4-methoxypyridine

Cat. No.: B13668164
M. Wt: 149.19 g/mol
InChI Key: GDPJDCDABHMUHP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methoxypyridine is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. The compound features a pyridine core functionalized with a methoxy group and a cyclopropyl ring, a combination that is highly valued in drug discovery. The cyclopropyl moiety is a critical structural feature in modern medicinal chemistry due to its unique steric and electronic properties, which can significantly improve a molecule's metabolic stability, potency, and binding affinity to biological targets . This makes the compound a vital scaffold for constructing potential active pharmaceutical ingredients (APIs), particularly in the discovery of new enzyme inhibitors . The specific 4-methoxypyridine structure is a key intermediate in synthetic chemistry, often utilized in cross-coupling reactions and for the preparation of more complex, drug-like molecules. Researchers employ this and related structures in the development of therapeutics for a range of diseases, including programs focused on potent TRPC6 inhibitors and other targeted therapies . As a versatile intermediate, it is integral to methodologies such as palladium-catalyzed direct C-H functionalization, which allows for the efficient and atom-economical synthesis of diverse organic molecules . This product is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-cyclopropyl-4-methoxypyridine

InChI

InChI=1S/C9H11NO/c1-11-8-4-5-10-9(6-8)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

GDPJDCDABHMUHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2CC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 4 Methoxypyridine

Pioneering Synthetic Routes and Early Approaches

The initial syntheses of 2-cyclopropyl-4-methoxypyridine relied on multi-step sequences, often beginning with the functionalization of a pre-existing pyridine (B92270) core. These early methods laid the groundwork for more streamlined future approaches.

Cyclopropylation Strategies Utilizing 4-Substituted Pyridine Precursors

One of the early and logical approaches to the synthesis of this compound involves the introduction of the cyclopropyl (B3062369) group onto a pyridine ring already bearing the methoxy (B1213986) substituent at the 4-position. A common strategy commences with a commercially available or readily synthesized 4-methoxypyridine (B45360). To facilitate the selective introduction of the cyclopropyl group at the C-2 position, a directing group or a leaving group is typically installed at this position.

A representative synthetic sequence would involve the initial bromination of 4-methoxypyridine at the 2-position. This can be achieved through a directed ortho-metalation approach followed by quenching with a bromine source. For instance, treatment of 4-methoxypyridine with a strong base like n-butyllithium in the presence of a directing agent such as 2-(N,N-dimethylamino)ethanol can generate a 2-lithiated intermediate, which upon reaction with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane, yields 2-bromo-4-methoxypyridine (B110594) chemicalbook.com.

With the 2-bromo-4-methoxypyridine intermediate in hand, a cross-coupling reaction can be employed to introduce the cyclopropyl moiety. A Suzuki-Miyaura coupling reaction, for example, between 2-bromo-4-methoxypyridine and a cyclopropylboronic acid or its ester derivatives, catalyzed by a palladium complex, would furnish the desired this compound.

Table 1: Example of a Pioneering Synthetic Route

StepReactant 1Reactant 2Reagents/ConditionsProduct
14-Methoxypyridinen-Butyllithium, 2-(N,N-dimethylamino)ethanolHexane, -20°C to -78°C2-Lithio-4-methoxypyridine
22-Lithio-4-methoxypyridine1,2-Dibromo-1,1,2,2-tetrachloroethaneTetrahydrofuran, -78°C to rt2-Bromo-4-methoxypyridine
32-Bromo-4-methoxypyridineCyclopropylboronic acidPd catalyst, base, solventThis compound

Nucleophilic Substitution Reactions in Pyridine Ring Functionalization

Another foundational strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach also relies on a pre-functionalized pyridine ring, typically a 2-halopyridine derivative. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C-2 and C-6 positions.

In this context, 2-chloro- or 2-bromo-4-methoxypyridine serves as a key electrophilic partner. The cyclopropyl group is introduced via a suitable nucleophile, such as a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or a cyclopropyl lithium species. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine ring, followed by the expulsion of the halide leaving group to afford the final product.

The efficiency of this reaction can be influenced by factors such as the nature of the leaving group (Br > Cl), the solvent, and the temperature. The preparation of the requisite 2-halo-4-methoxypyridine can be accomplished through methods similar to those described in the previous section or from other commercially available starting materials. For example, the preparation of 6-bromo-2-methoxy-3-aminopyridine has been reported via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, showcasing the viability of such substitutions on the pyridine ring nih.gov.

Advanced and Optimized Synthetic Pathways

In recent years, the field of synthetic chemistry has witnessed a significant shift towards more sustainable and efficient methodologies. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool to achieve these goals, often leading to solvent-free or solvent-minimized processes with reduced reaction times and improved yields.

Mechanochemical Synthesis Techniques

Mechanochemical methods offer several advantages over traditional solution-phase synthesis, including enhanced reaction rates, access to different reaction pathways, and improved safety profiles. These techniques are increasingly being applied to the synthesis of complex organic molecules, including pyridine derivatives.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been successfully adapted to mechanochemical conditions. rsc.org In the context of synthesizing this compound, a mechanochemical Suzuki-Miyaura coupling could be envisioned between a solid-state mixture of 2-halo-4-methoxypyridine and a cyclopropylboronic acid derivative.

The reaction would typically be carried out in a ball mill, where the mechanical energy from the grinding media facilitates the reaction between the solid reactants in the presence of a palladium catalyst and a suitable base. This solvent-free or low-solvent approach can lead to a significant reduction in waste and simplify product isolation. Research on solid-state Suzuki-Miyaura reactions has demonstrated broad applicability and the potential for olefin additives to accelerate the coupling. rsc.org A plausible mechanochemical synthesis is outlined below.

Table 2: Proposed Mechanochemical Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseConditionsProduct
2-Bromo-4-methoxypyridineCyclopropylboronic acidPd(OAc)₂K₂CO₃Ball milling, solvent-freeThis compound

The Minisci reaction, a powerful tool for the direct C-H functionalization of heteroaromatics, has also been adapted to mechanochemical conditions, offering a more direct route to alkylated pyridines. nih.govresearchgate.net A mechanochemical Minisci C-H alkylation could potentially be employed to directly introduce a cyclopropyl group onto the 4-methoxypyridine ring.

This approach would involve the generation of cyclopropyl radicals from a suitable precursor, such as a cyclopropyl-containing carboxylic acid or a cyclopropyl halide, in the presence of an oxidizing agent and 4-methoxypyridine under ball-milling conditions. The reaction's regioselectivity would be a critical factor, as the Minisci reaction can potentially functionalize multiple positions on the pyridine ring. However, studies on mechanochemical magnesium-mediated Minisci reactions have shown excellent regioselectivity in some cases. nih.govresearchgate.net

Table 3: Proposed Mechanochemical Minisci C-H Alkylation

Reactant 1Cyclopropyl SourceReagentsConditionsProduct
4-MethoxypyridineCyclopropanecarboxylic acidOxidizing agent (e.g., (NH₄)₂S₂O₈), AcidBall milling, solvent-freeThis compound

This innovative approach would bypass the need for pre-functionalization of the pyridine ring, representing a significant step towards a more atom-economical and efficient synthesis of this compound.

Oxidative Heck Reaction in Solid-State Synthesis

The Oxidative Heck reaction represents a powerful tool for carbon-carbon bond formation. In the context of solid-state synthesis, it offers a potentially more environmentally friendly and efficient alternative to traditional solution-phase chemistry. A proposed pathway for synthesizing styrylpyridines involves a ligand-free palladium-catalyzed oxidative Heck reaction. researchgate.net This type of reaction typically involves an arylboronic acid and a vinylpyridine, which could be adapted for the synthesis of a precursor to this compound. The solid-state format, often facilitated by mechanochemical methods like ball milling, can enhance reaction rates and selectivity, while minimizing solvent waste. rsc.orgrsc.org

A plausible mechanism for such a reaction involves the formation of a Pd(II) species which then undergoes transmetalation with the arylboronic acid. Subsequent insertion of the vinyl group and β-hydride elimination would yield the desired product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle. researchgate.net

Large-Scale Implementation and Industrial Feasibility Studies of Mechanosynthesis

The transition of mechanochemical synthesis from a laboratory curiosity to a viable industrial process is a subject of ongoing research. For compounds like this compound, mechanosynthesis, particularly through methods like extrusion, presents a promising avenue for large-scale production. rsc.org This approach offers several advantages, including reduced solvent usage, enhanced reaction efficiency, and operational simplicity. rsc.orgrsc.org

Feasibility studies have demonstrated the scalability of mechanochemical reactions such as the Suzuki-Miyaura coupling and Minisci C-H alkylation, which are relevant to the synthesis of substituted quinolines and could be extrapolated to pyridine systems. rsc.orgrsc.org The potential for continuous manufacturing processes using techniques like twin-screw extrusion further enhances the industrial appeal of mechanosynthesis.

Table 1: Comparison of Synthetic Approaches

FeatureSolid-State Oxidative HeckLarge-Scale Mechanosynthesis
Environment Reduced solvent wasteEco-friendly, minimal solvent
Efficiency Potentially highExceptional stepwise efficiency
Scalability Under investigationHigh potential
Operation Simplified workupIntuitive and operable

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.govacs.org In the synthesis of functionalized pyridines, these reactions are invaluable for introducing a wide array of substituents onto the pyridine ring. rsc.orgrsc.org

The synthesis of molecules with pyridine moieties often utilizes palladium catalysts for C-H activation and subsequent cross-coupling. rsc.orgacs.org For instance, the nitrogen atom in the pyridine ring can act as a directing group, facilitating the selective functionalization of the ortho C-H bond. rsc.org This strategy allows for the direct introduction of aryl or alkyl groups without the need for pre-functionalized starting materials. rsc.org

Lithium-Halogen Exchange Followed by Hydroboration-Oxidation Sequences

The lithium-halogen exchange is a classic and powerful method for the preparation of organolithium reagents, which are versatile intermediates in organic synthesis. researchgate.netprinceton.edurug.nlresearcher.life This reaction involves the rapid exchange between an organic halide and an organolithium compound, typically at low temperatures. researchgate.net In the context of synthesizing this compound, a bromo-substituted methoxypyridine could undergo lithium-halogen exchange to generate a lithiated pyridine species. arkat-usa.org

This highly reactive intermediate can then be subjected to a hydroboration-oxidation sequence to introduce the cyclopropyl group. While direct hydroboration of the lithiated species might be complex, it could react with a suitable electrophile to install a group that can be subsequently converted to the cyclopropyl moiety. A more direct approach might involve the reaction of the lithiated pyridine with a cyclopropyl-containing electrophile.

Mitsunobu Reaction for Methoxy Group Installation

The Mitsunobu reaction is a well-established method for converting a primary or secondary alcohol into a variety of other functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgchem-station.comnih.gov This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the synthesis of this compound, if a corresponding 4-hydroxypyridine (B47283) precursor is available, the Mitsunobu reaction provides a reliable method for installing the methoxy group. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by methanol (B129727) in an SN2 fashion. organic-chemistry.org While the reaction is generally efficient, a common challenge is the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. wikipedia.org To address this, variations using polymer-bound reagents have been developed. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalysis

The success of any synthetic route hinges on the careful optimization of reaction conditions. Key parameters that significantly influence the outcome of a reaction include temperature, solvent, and the choice of catalyst.

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to side reactions and decomposition of thermally sensitive compounds. Finding the optimal temperature is crucial for maximizing yield and selectivity. rsc.org

Solvent: The solvent plays a critical role in solvating reactants, influencing reaction rates, and in some cases, determining the reaction pathway. researchgate.net The choice of solvent can affect catalyst solubility and stability.

Catalysis: The selection of the catalyst and any associated ligands is paramount in catalyzed reactions. For palladium-catalyzed cross-couplings, the ligand can influence the efficiency of oxidative addition, transmetalation, and reductive elimination steps. nih.gov In some cases, a ligand-free system may be optimal. researchgate.net

Table 2: Factors in Reaction Optimization

ParameterInfluence on Reaction
Temperature Affects reaction rate and selectivity. rsc.org
Solvent Impacts solubility, reaction rates, and catalyst stability. researchgate.net
Catalyst Determines reaction feasibility, rate, and selectivity. nih.gov
Concentration Higher concentration can increase reaction rate.
Pressure Significant for reactions involving gases.

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the position of incoming groups.

In the synthesis of this compound, the methoxy group at the 4-position is an electron-donating group, which would typically direct electrophilic substitution to the 3- and 5-positions. However, the synthesis of the 2-substituted product often relies on directed metalation strategies. arkat-usa.org By using a strong base, such as an organolithium reagent, a proton can be abstracted from a specific position, often ortho to a directing group like the pyridine nitrogen or a methoxy group. This lithiated intermediate then reacts with an electrophile to install the desired substituent with high regioselectivity. arkat-usa.org

For instance, the lithiation of 4-methoxypyridine can be directed to the C-2 position, followed by a reaction to introduce the cyclopropyl group or a precursor. arkat-usa.org Careful control of the reaction conditions, including the choice of base and temperature, is essential to prevent isomerization and ensure the formation of the desired 2-substituted isomer.

Reactivity and Chemical Transformations of 2 Cyclopropyl 4 Methoxypyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is generally considered electron-deficient compared to benzene, making electrophilic aromatic substitution more challenging. However, the presence of the electron-donating 4-methoxy group increases the electron density of the ring, facilitating electrophilic attack. The substitution pattern will be directed by the existing substituents.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. In the case of 2-cyclopropyl-4-methoxypyridine, the presence of a suitable leaving group would be necessary for a classical SNAr reaction to occur. A related compound, 2-chloro-4-methoxypyridine, is utilized in synthesis, highlighting the potential for nucleophilic displacement of a halide at the 2-position. sigmaaldrich.com

Another pathway for substitution on electron-deficient rings is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the ring, followed by elimination. nih.govacs.org This method allows for the direct C-H functionalization of nitroarenes and azaarenes. nih.gov For this compound, should a nitro-derivative be formed, VNS could be a viable route for introducing alkyl groups. nih.govacs.org

Oxidation Reactions and Derivative Formation

The nitrogen atom in the pyridine ring of this compound is readily oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The N-oxidation of 4-methoxypyridine (B45360) to 4-methoxypyridine N-oxide is a well-established procedure, often carried out with aqueous hydrogen peroxide in acetic acid. researchgate.net The resulting N-oxides are stable, crystalline solids and serve as important intermediates for further functionalization of the pyridine ring. researchgate.netnih.gov The N-oxide group activates the positions ortho and para to the nitrogen for both electrophilic and nucleophilic attack.

Table 1: Reagents for N-Oxidation of Pyridine Derivatives

Reagent Typical Conditions Reference
Hydrogen Peroxide (30% aq.) Acetic acid, reflux researchgate.net
m-Chloroperbenzoic Acid (m-CPBA) Dichloromethane, 0°C to rt
Methyltrioxorhenium (MeReO3) / H2O2 Dichloromethane, ambient temp. researchgate.net

Pyridine N-oxides are versatile intermediates that can undergo further oxidative transformations. For instance, pyridine N-oxide derivatives can participate in radical-based cross-coupling reactions. researchgate.net This allows for the introduction of alkyl or aryl groups at positions on the pyridine ring that might be otherwise difficult to functionalize. While some pyridine derivatives have shown resistance to certain oxidative processes like dehalogenation, the N-oxide functionality generally opens up new avenues for derivatization. researchgate.netresearchgate.net

Reduction Chemistry of the Pyridine Moiety

The pyridine ring of this compound can be fully reduced to the corresponding piperidine (B6355638) derivative. This transformation typically requires catalytic hydrogenation under pressure or the use of strong reducing agents. For similar pyridine-containing compounds, reduction reactions are known to convert the aromatic pyridine ring into a saturated piperidine ring, a common structural motif in pharmaceuticals. This reduction significantly alters the geometry and basicity of the nitrogen-containing ring.

Dearomatization Reactions and Formation of Dihydropyridines

While dearomatization reactions of pyridines are a known class of transformations, specific nickel-catalyzed dearomatization strategies for this compound are not extensively documented in the literature. However, related nickel-catalyzed reactions involving cyclopropylamines highlight the reactivity of this structural motif. Nickel catalysts have been successfully employed in the N-arylation of cyclopropylamine (B47189) with various (hetero)aryl halides. epa.govresearchgate.netresearchgate.net These cross-coupling reactions proceed under mild conditions and demonstrate the compatibility of the cyclopropyl (B3062369) group with nickel catalysis. epa.govresearchgate.net Although these are not dearomatization reactions of the pyridine core itself, they underscore the utility of nickel catalysis in modifying molecules containing the cyclopropyl-amine fragment, which could be a derivative of our target molecule.

Activation with Chloroformates for Nucleophilic Dearomatization

The activation of 4-methoxypyridine derivatives with chloroformates facilitates nucleophilic dearomatization, a powerful strategy for the synthesis of functionalized piperidines. In the case of 2-substituted 4-methoxypyridines, this activation is crucial for overcoming the inherent stability of the aromatic ring and enabling the addition of nucleophiles. nih.gov

The process begins with the acylation of the pyridine nitrogen by a chloroformate, such as phenyl chloroformate, to form a highly reactive N-acylpyridinium ion. This intermediate is susceptible to nucleophilic attack, typically at the 4-position. The methoxy (B1213986) group at the 4-position plays a key role in stabilizing the resulting dearomatized intermediate. nih.gov

Research has shown that various 2-substituted 4-methoxypyridines can undergo this transformation. For instance, the reaction of 2-alkyl-4-methoxypyridines with Grignard reagents in the presence of a chloroformate and a copper catalyst can yield 2,4-disubstituted dihydropyridones with high enantioselectivity. nih.gov However, the success of this reaction is sensitive to the nature of the substituent at the 2-position. While alkyl groups are well-tolerated, more sterically demanding or electronically different substituents like phenyl or bromo groups at the 2-position can hinder or prevent the reaction. nih.gov

Interactive Table: Nucleophilic Dearomatization of 2-Substituted 4-Methoxypyridines nih.gov

Substrate Nucleophile Product Yield (%) Enantiomeric Excess (ee %)
2-Methyl-4-methoxypyridine EtMgBr 2-Ethyl-2-methyl-2,3-dihydropyridin-4-one 66 90
2-Ethyl-4-methoxypyridine EtMgBr 2,2-Diethyl-2,3-dihydropyridin-4-one 51 80
2-Propyl-4-methoxypyridine EtMgBr 2-Propyl-2-ethyl-2,3-dihydropyridin-4-one 62 97
2-Phenyl-4-methoxypyridine EtMgBr No conversion - -

Radical Reactions and Pathways Involving the Compound

Radical reactions offer a complementary approach to the functionalization of pyridines. The formation of radical intermediates is a key step in various pyridine modification strategies. N-alkoxypyridinium salts, which can be formed from 4-methoxypyridines, exhibit remarkable reactivity towards alkyl radicals. nih.gov This reactivity is attributed to the fact that no acid is required to activate the heterocycle and no external oxidant is needed for the reaction to proceed. nih.gov

The proposed mechanism involves the addition of an alkyl radical to the N-methoxypyridinium salt, forming a radical cation intermediate. This is followed by rearomatization through the loss of a proton and subsequent elimination of a methoxyl radical, which propagates the radical chain. chemrxiv.org The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium has been determined to be greater than 10^7 M⁻¹s⁻¹, which is significantly higher than the rate of addition to protonated lepidine, highlighting the enhanced reactivity of the N-methoxypyridinium species. nih.gov

The radical nature of these reactions has been confirmed through experiments using radical precursors like (+)-2-carene, where the characteristic ring-opening of the cyclopropane (B1198618) ring is observed. chemrxiv.org

While specific examples of reductive radical cyclization reactions involving this compound are not extensively detailed in the searched literature, the principles of such reactions can be inferred from studies on related systems. Reductive radical cyclizations are powerful methods for constructing cyclic and polycyclic systems. nih.govresearchgate.net These reactions typically involve the generation of a radical which then undergoes an intramolecular cyclization onto an unsaturated functional group. rsc.org

In the context of a molecule like this compound, a radical could be generated on a side chain attached to the pyridine ring or the cyclopropyl group. This radical could then cyclize onto the pyridine ring or another part of the molecule. The success of such a cyclization would depend on the specific substrate and reaction conditions. The use of visible light photoredox catalysis has emerged as a modern method for initiating these types of radical cyclizations under mild, tin-free conditions. rsc.org

Derivatization Strategies via the Cyclopropyl Moiety

The cyclopropyl group is a versatile functional handle that can be used to introduce molecular diversity. nih.gov Its unique electronic and steric properties allow for a range of chemical transformations. nih.govnih.gov

The cyclopropane ring is susceptible to ring-opening reactions under various conditions, particularly when activated by adjacent functional groups. beilstein-journals.orgnih.gov These reactions can proceed through radical, anionic, or cationic intermediates, leading to a variety of linear and cyclic products. core.ac.ukpsu.edu

In the context of this compound, the pyridine ring can influence the regioselectivity of the cyclopropane ring opening. For instance, in reductive cleavage reactions of conjugated cyclopropyl ketones, electronic effects play a significant role in determining the direction of ring opening. core.ac.uk Radical-induced ring-opening is a common pathway, where the addition of a radical to an adjacent activating group can trigger the cleavage of a C-C bond in the cyclopropane ring. beilstein-journals.orgnih.gov The stability of the resulting radical intermediate often dictates the regiochemical outcome of the ring-opening process. psu.edu For example, the ring-opening of a cyclopropylcarbinyl radical will proceed to form the more stable alkyl radical. psu.edu

Interactive Table: General Pathways for Cyclopropane Ring-Opening beilstein-journals.orgnih.gov

Reaction Type Intermediate General Outcome
Oxidative Radical Addition Cyclopropyl-substituted carbon radical Ring-opening to form an alkyl radical, followed by potential cyclization or functionalization.
Reductive Cleavage Radical anion or dianion Formation of a linear alkyl chain.

Direct functionalization of the cyclopropyl ring without ring-opening is another important derivatization strategy. The enhanced π-character of the C-C bonds in a cyclopropane ring allows it to participate in reactions typically associated with alkenes. nih.gov However, the high ring strain also makes it susceptible to cleavage.

Investigation of Specific Reaction Mechanisms

Detailed mechanistic investigations for many organic compounds are often centered around their synthesis or specific catalytic transformations. For this compound and its isomers, a prominent and extensively studied reaction is the Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds.

One of the key approaches to synthesizing cyclopropyl-substituted pyridines involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically couples an organoboron compound with a halide or triflate. In the context of synthesizing a close isomer, 5-cyclopropyl-2-methoxypyridine, research has demonstrated the successful coupling of a heteroaryl chloride with a cyclopropyl organoboron reagent. nih.gov The general mechanism for this type of reaction is a well-understood catalytic cycle involving a palladium catalyst.

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (in this case, a chloropyridine derivative) to form a Pd(II) species.

Transmetalation: The organoboron reagent (e.g., potassium cyclopropyltrifluoroborate) transfers the cyclopropyl group to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups (the pyridine and cyclopropyl moieties) on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the final product.

Research into the synthesis of a positional isomer, 5-cyclopropyl-2-methoxypyridine, provides specific conditions for such a transformation, which are illustrative of the conditions likely applicable to the synthesis of this compound.

Detailed Research Findings:

In a study focused on the cross-coupling of cyclopropyltrifluoroborates with heteroaryl chlorides, specific conditions were optimized for the synthesis of cyclopropyl-substituted methoxypyridines. nih.gov The findings highlight the importance of the choice of catalyst, ligand, and base in achieving a successful reaction.

Below is an interactive data table summarizing the experimental conditions for the synthesis of 5-cyclopropyl-2-methoxypyridine, a reaction analogous to what would be required for the synthesis of this compound via a Suzuki-Miyaura coupling.

Parameter Condition Reference
Reactant 1 2-Chloro-5-methoxypyridine nih.gov
Reactant 2 Potassium cyclopropyltrifluoroborate nih.gov
Catalyst Palladium(II) acetate (Pd(OAc)₂) nih.gov
Ligand n-BuPAd₂ (a bulky phosphine ligand) nih.gov
Base Cesium carbonate (Cs₂CO₃) nih.gov
Solvent Toluene/Water audreyli.com
Temperature 100 °C audreyli.com
Yield Moderate to excellent nih.gov

This data underscores the specific reagents and conditions that facilitate the coupling of a cyclopropyl group to a methoxypyridine core. The use of a bulky phosphine ligand like n-BuPAd₂ is common in Suzuki-Miyaura reactions to promote the efficiency of the catalytic cycle. The choice of cesium carbonate as the base is also crucial for the transmetalation step. The reaction temperature indicates that thermal energy is required to drive the catalytic cycle effectively.

While this example pertains to a positional isomer, the fundamental principles of the Suzuki-Miyaura coupling mechanism are directly applicable and provide a strong basis for understanding a key chemical transformation related to this compound.

Computational Chemistry and Theoretical Studies of this compound

Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and electronic properties of molecules like this compound. These methods allow for the detailed investigation of reaction mechanisms, conformational preferences, and the prediction of chemical behavior, offering insights that complement experimental studies.

Advanced Spectroscopic and Spectrometric Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for probing molecular structure and dynamics. In the context of 2-Cyclopropyl-4-methoxypyridine, it offers profound insights into reaction mechanisms.

Elucidation of Reaction Intermediates and Transient Species

While direct NMR observation of transient species for this compound is not extensively documented, the reactivity patterns of pyridines allow for a discussion of how NMR would be employed for such purposes. One known reaction pathway for pyridines involves ring-opening to form acyclic azatriene intermediates, often referred to as Zincke imines. chemrxiv.orgnsf.gov Should this compound undergo such a transformation, for instance, upon reaction with an activating agent like triflic anhydride followed by an amine, NMR spectroscopy would be critical for identifying the transient ring-opened product. nsf.gov

This mechanistic elucidation would involve monitoring the reaction in situ using ¹H NMR. The characteristic aromatic signals of the pyridine (B92270) ring would disappear, being replaced by new signals corresponding to the protons of the conjugated open-chain imine. This transformation provides a temporary conversion of the electron-deficient pyridine into a more electron-rich, polarized alkene system suitable for further reactions. chemrxiv.org The progress could be followed by acquiring spectra at various time intervals to observe the decay of starting material signals and the rise and fall of intermediate signals, followed by the appearance of the final product.

Application of Advanced NMR Techniques (e.g., 2D NMR, long-range couplings) for Structural and Mechanistic Assignments

The unambiguous assignment of all proton and carbon signals in this compound is achieved through a suite of advanced NMR experiments. researchgate.netipb.pt While a simple one-dimensional (1D) ¹H NMR spectrum can suggest the presence of the cyclopropyl (B3062369), methoxy (B1213986), and pyridine fragments, two-dimensional (2D) techniques are required for definitive structural confirmation. nih.gov

Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, it would show correlations between the methine and methylene protons within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹³C). It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons over two to three bonds (and sometimes four). ipb.pt It establishes the connectivity between different fragments of the molecule. Key correlations would include the link between the cyclopropyl protons and the C2 carbon of the pyridine ring, and the correlation between the methoxy group's protons and the C4 carbon. researchgate.net

Long-range couplings (⁴J or higher) can also provide valuable structural information, particularly in rigid systems. organicchemistrydata.org For the cyclopropyl group, specific spatial arrangements of protons can lead to observable four-bond couplings, often called "W-coupling," which can help define the stereochemistry in more complex derivatives. organicchemistrydata.org

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D NMR Correlations (COSY, HMBC)
Cyclopropyl-CH₂ ~ 0.7 - 1.1 (m, 4H)~ 8 - 12COSY: Correlates with Cyclopropyl-CH.HMBC: Correlates with C2 of pyridine ring.
Cyclopropyl-CH ~ 1.9 - 2.1 (m, 1H)~ 15 - 20COSY: Correlates with Cyclopropyl-CH₂.HMBC: Correlates with C2 and C3 of pyridine ring.
Methoxy (-OCH₃) ~ 3.8 - 3.9 (s, 3H)~ 55 - 56HMBC: Correlates with C4 of pyridine ring.
Pyridine H3 ~ 6.6 - 6.7 (d)~ 108 - 110COSY: Correlates with H5.HMBC: Correlates with C2, C4, C5.
Pyridine H5 ~ 6.8 - 6.9 (dd)~ 106 - 108COSY: Correlates with H3, H6.HMBC: Correlates with C3, C4.
Pyridine H6 ~ 8.2 - 8.3 (d)~ 148 - 150COSY: Correlates with H5.HMBC: Correlates with C2, C4.
Pyridine C2 -~ 162 - 164-
Pyridine C4 -~ 165 - 167-

Note: Chemical shifts are estimated values based on typical ranges for these functional groups. Actual values may vary.

Solvent Effects and Their Impact on NMR Spectra

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum, a phenomenon that can be leveraged for structural analysis. reddit.com Interactions between the solvent and solute, such as hydrogen bonding or anisotropic effects, are responsible for these changes. osu.edupitt.edu For this compound, protons near the polar nitrogen atom and the methoxy group are particularly susceptible to solvent-induced shifts.

For example, changing from a relatively non-polar solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ typically causes upfield shifts for protons that are positioned to interact with the solvent's ring current. Conversely, a hydrogen-bond-accepting solvent like DMSO-d₆ can cause downfield shifts, especially for any protons capable of hydrogen bonding. researchgate.net Comparing spectra in different solvents can help resolve overlapping signals and confirm assignments. reddit.com

Proton Est. δ in CDCl₃ (ppm) Est. δ in C₆D₆ (ppm) Est. δ in DMSO-d₆ (ppm)
H6 8.258.058.30
H3 6.656.406.70
-OCH₃ 3.853.503.88

Note: Values are hypothetical, illustrating the general trend of solvent effects.

Mass Spectrometry for Reaction Monitoring and Product Characterization in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. It is exceptionally useful for monitoring the progress of a reaction and identifying products within complex mixtures. researchgate.net

In the synthesis or subsequent reaction of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. A small aliquot of the reaction mixture can be analyzed at different time points. By monitoring the intensity of the molecular ion peak corresponding to the starting material (e.g., [M+H]⁺ for this compound) and the expected product, a kinetic profile of the reaction can be generated. mdpi.com

Furthermore, MS is invaluable for characterizing the products of a reaction, especially when multiple isomers or byproducts are formed. Each compound will have a distinct mass-to-charge (m/z) ratio, allowing for its identification. mdpi.com High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to determine the elemental composition. Tandem mass spectrometry (MS/MS) involves selecting a specific ion, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern serves as a fingerprint, helping to confirm the structure and distinguish between isomers. For this compound, characteristic fragments might arise from the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the cyclopropyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation due to bond vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in polarizability. cdnsciencepub.comias.ac.in

For this compound, these techniques can confirm the presence of its key structural motifs. The analysis of functional group transformations, such as the conversion of the methoxy group into a hydroxyl group, is a key application. This transformation would result in the disappearance of the C-O-C stretching and methyl C-H stretching bands and the appearance of a strong, broad O-H stretching band in the IR spectrum (typically around 3200-3600 cm⁻¹).

Functional Group Vibrational Mode Expected IR/Raman Frequency (cm⁻¹)
Pyridine RingC=C, C=N stretching1450 - 1600
Pyridine RingC-H stretching (aromatic)3000 - 3100
Methoxy GroupC-O-C asymmetric stretch1230 - 1270
Methoxy GroupC-H stretching (sp³)2850 - 2960
Cyclopropyl GroupC-H stretching (sp³)~3080 (ring), 2850-2960 (subst.)
Cyclopropyl GroupRing deformation ("breathing")~1200, ~1020

Note: Frequencies are approximate and can vary based on the molecular environment.

UV-Visible Spectroscopy in Photoredox Catalysis Contexts

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within a molecule. While simple pyridines have absorptions in the UV region, this technique becomes particularly insightful in the context of photoredox catalysis. researchgate.netsielc.com

Visible-light photoredox catalysis is a powerful method for forging chemical bonds under mild conditions. acs.orgnih.gov In a hypothetical photoredox reaction involving this compound, such as a C-H functionalization, UV-Vis spectroscopy would be used not to monitor the substrate itself, but rather the photocatalyst (e.g., an iridium or ruthenium complex). nih.gov

The photocatalyst absorbs visible light, promoting it to an excited state that can engage in single-electron transfer (SET) with other molecules in the reaction. nih.gov UV-Vis spectroscopy can be used to monitor the reaction by observing the change in the catalyst's absorption spectrum. For instance, the bleaching of the catalyst's characteristic ground-state absorption band upon illumination indicates its conversion to the active excited state. nih.gov This technique can also help detect the formation of any colored electron donor-acceptor (EDA) complexes between the catalyst and a substrate, which can be a key step in initiating the catalytic cycle. acs.org In some cases, the formation of radical ion intermediates can also lead to new absorptions that can be tracked over time. kyoto-u.ac.jp

Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block

2-Cyclopropyl-4-methoxypyridine serves as a crucial starting material and intermediate in the synthesis of a variety of complex molecules. Its unique structure, featuring a reactive pyridine (B92270) ring substituted with a cyclopropyl (B3062369) group and a methoxy (B1213986) group, allows for diverse chemical transformations, making it a valuable component in the construction of intricate molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The development of novel and efficient methods for constructing complex heterocyclic frameworks is a significant focus in synthetic organic chemistry. researchgate.net Multi-component reactions (MCRs) are often employed to create structurally diverse heterocyclic skeletons in an efficient and environmentally friendly manner. researchgate.net The inherent reactivity of the pyridine nucleus in this compound makes it an attractive precursor for building more elaborate heterocyclic systems. These systems are of interest in various fields, including medicinal chemistry and materials science, due to their potential biological activities and unique electronic and photonic properties. researchgate.netijcce.ac.ir The synthesis of fused bis-benzoquinolines, for example, highlights the utility of substituted pyridines in creating complex, multi-ring structures. researchgate.net

Intermediate in the Synthesis of Poly-substituted Quinoline (B57606) Derivatives (e.g., Pitavastatin intermediates)

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with wide-ranging applications. researchgate.net The synthesis of poly-substituted quinolines is of particular interest due to their enhanced biological activity and target specificity. researchgate.net this compound is a key intermediate in the synthesis of certain poly-substituted quinoline derivatives, most notably those related to the drug Pitavastatin. allfordrugs.comgoogle.com

Several key intermediates in the synthesis of Pitavastatin are derived from or related to the 2-cyclopropylquinoline (B12284979) core. These intermediates undergo a series of reactions to build the final complex structure of the drug.

Table 1: Key Intermediates in Pitavastatin Synthesis Related to the 2-Cyclopropylquinoline Core

Intermediate NameCAS NumberMolecular FormulaMolecular Weight
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol121660-11-5C₁₉H₁₆FNO293.34 pharmaffiliates.com
3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline154057-56-4C₁₉H₁₅BrFN356.24 pharmaffiliates.com
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate148516-11-4C₂₁H₁₈FNO₂335.38 pharmaffiliates.com
Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate121659-86-7C₂₀H₁₆FNO₂321.35 pharmaffiliates.com
Ethyl (E)-7-[2-cyclopropyl-4-(4-flurophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate148901-69-3Not AvailableNot Available cphi-online.com

Building Block for Pyrido[1,2-c]pyrimidine-1,3-dione Core Systems

The versatility of this compound extends to the synthesis of other complex heterocyclic systems beyond quinolines. It serves as a foundational element for constructing Pyrido[1,2-c]pyrimidine-1,3-dione core systems. This class of compounds is of interest due to the prevalence of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold in molecules with diverse biological activities. nih.gov The synthesis of such fused heterocyclic systems often involves cyclocondensation reactions, where the pyridine nitrogen and adjacent carbons of a pyridine derivative participate in ring formation with a suitable reaction partner. nih.gov

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The pyridine ring is a common structural motif in a wide range of agrochemicals. nih.gov The specific substituents on the pyridine ring play a crucial role in determining the biological activity and target specificity of these compounds. nih.gov For instance, trifluoromethyl-substituted pyridines are key components in several herbicides and insecticides. nih.gov While direct examples of this compound in commercialized agrochemicals are not extensively documented, its structural features make it a valuable building block for the synthesis of novel agrochemical candidates. The cyclopropyl group can influence the molecule's metabolic stability and binding affinity to target enzymes, while the methoxy group can be a site for further chemical modification.

Application in the Photosensitive Industry for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are integral to the photosensitive industry, finding applications in the development of dyes, photoinitiators, and other light-sensitive materials. The electronic properties of these heterocyclic systems, which can be fine-tuned by the introduction of various substituents, are key to their function. The unique combination of the electron-donating methoxy group and the strained cyclopropyl ring in this compound can influence the molecule's absorption and emission properties, making it a potentially useful precursor for the design and synthesis of novel photosensitive materials.

Development of Dihydropyridones as Organic Synthons

The transformation of pyridinium (B92312) derivatives into other useful chemical entities is a common strategy in organic synthesis. vanderbilt.edu For example, the demethylation of 4-methoxypyridinium derivatives can yield the corresponding pyridones. vanderbilt.edu These pyridones can then be utilized as versatile organic synthons, undergoing further reactions such as O-alkylation to generate a variety of substituted pyridinium compounds. vanderbilt.edu This approach provides an alternative and often more efficient route to certain complex molecules compared to direct synthesis. vanderbilt.edu

Design and Synthesis of Ligands for Catalysis

Incorporation into Transition Metal Complexes for Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, relying on photocatalysts that can engage in single-electron transfer (SET) processes upon photoexcitation. nih.govunimi.it Many of the most effective photocatalysts are transition metal complexes, particularly those of ruthenium and iridium, which feature polypyridyl ligands like 2,2'-bipyridine. nih.govcnr.itnih.gov

In these complexes, the pyridine-based ligands are not merely structural scaffolds; their electronic properties are crucial to the photophysical behavior of the catalyst. nih.gov The process begins with the absorption of light, leading to a metal-to-ligand charge-transfer (MLCT) event, which generates a long-lived, reactive excited state. nih.gov This excited state can act as both an oxidant and a reductant, allowing it to catalyze a wide range of chemical transformations. nih.govmdpi.com

While specific photoredox catalysts based on this compound are not detailed in the literature, its structure is highly relevant. The pyridine nitrogen serves as the coordination point to the metal center. The substituents would then modulate the properties of the resulting complex:

The 4-methoxy group , being electron-donating, would increase the electron density on the pyridine ring. This can affect the energy levels of the ligand's π* orbitals, thereby tuning the energy of the MLCT band and the redox potentials of the catalyst.

The 2-cyclopropyl group introduces steric bulk near the metal center, which can influence the stability and excited-state lifetime of the complex.

This ability to tune the catalyst's properties is a central theme in the development of new photoredox systems for specific applications. mdpi.comacs.org

Ligand Design for Specific Catalytic Transformations

The design of ligands is critical for controlling the outcome of catalytic reactions. By modifying the steric and electronic environment around a metal center, chemists can influence reactivity and selectivity. The substituents on this compound offer distinct advantages for designing ligands for specific transformations.

Research on pyridinophane macrocycles has shown that incorporating a pyridine ring enhances the conformational rigidity of the ligand. This rigidity helps stabilize high oxidation states of coordinated metals, which is crucial for many oxidative catalytic cycles, including water oxidation and C-C coupling reactions. The cyclopropyl group in this compound would similarly impart rigidity near the metal center.

Furthermore, the electronic nature of the ligand directly impacts catalytic activity. In palladium-catalyzed cross-coupling reactions, for example, the basicity of the pyridine ligand can be correlated with the efficiency of the catalyst. The 4-methoxy group is an electron-donating group (EDG), which increases the basicity of the pyridine nitrogen. This enhanced donor character can modulate the electronic properties of the metal center, which in turn affects its catalytic performance in processes like olefin oligomerization or C-C cross-coupling. nih.gov

The table below summarizes how ligand properties can be tuned for specific catalytic outcomes.

Catalytic GoalRelevant Ligand PropertyContribution from this compound
Stabilize High Oxidation States Conformational RigidityThe cyclopropyl group provides steric bulk and a rigid framework near the metal.
Tune Redox Potential Electronic Effects (Electron Donating/Withdrawing)The 4-methoxy group is electron-donating, increasing electron density at the metal center.
Enhance Reaction Rates Ligand BasicityThe 4-methoxy group increases the basicity of the pyridine nitrogen.
Control Stereoselectivity Steric HindranceThe 2-cyclopropyl group provides a defined steric profile close to the active site.

Influence of Structural Motifs on Molecular Interactions (Non-Clinical, Mechanistic)

The molecular architecture of this compound, specifically its cyclopropyl and substituted pyridine motifs, dictates its behavior in chemical systems at a fundamental level.

Role of Cyclopropyl Group in Conferring Structural Constraint and Rigidity

The cyclopropyl group is a unique structural motif in organic chemistry. Described by the Walsh model, its C-C bonds have significant p-character, and the three carbon atoms are coplanar. This structure imparts considerable ring strain and conformational rigidity.

When incorporated into a larger molecule, the cyclopropyl group acts as a "conformational lock," restricting the rotation of adjacent chemical bonds. This has been observed in peptides where the inclusion of a cyclopropyl-containing amino acid induces a specific conformation, which was not seen with a more flexible isopropyl group. This rigidity can be advantageous in ligand design, as it reduces the entropic penalty upon binding to a metal or another target molecule, potentially leading to stronger interactions. In one documented case, a cyclopropyl group was shown to fit snugly into a specific cavity within a kinase active site, highlighting its role in molecular recognition. nih.gov

Modulating Reactivity through Electronic and Steric Effects of Substituents

The reactivity of a pyridine ring is heavily influenced by its substituents. The nitrogen atom makes the ring more reactive towards nucleophiles and less reactive towards electrophiles compared to benzene. Substituents can either enhance or suppress this intrinsic reactivity through electronic and steric effects.

Electronic Effects : The 4-methoxy group is a strong electron-donating group (EDG). It increases the electron density of the pyridine ring, particularly at the 2- and 6-positions, and enhances the basicity of the nitrogen atom. This has a direct impact on catalytic applications, where the electronic properties of the ligand can tune the redox potential of a metal center. Studies on iron pyridinophane complexes have shown a direct correlation between the electronic character of the 4-substituent and the catalytic yield in C-C coupling reactions, with EDGs modifying the reactivity and electronic properties of the metal.

Steric Effects : The cyclopropyl group at the 2-position provides significant steric bulk directly adjacent to the nitrogen atom. This steric hindrance can influence which molecules can approach and bind to the nitrogen or a coordinated metal ion. In palladium complexes with pyridinophane ligands, the steric properties of substituents on the ligand were found to have a pronounced effect on the electronic properties of the metal center. vanderbilt.edu

The interplay of these effects allows for the fine-tuning of a molecule's properties. A database of computed steric and electronic descriptors for thousands of heteroaryl substituents has been developed to help quantify these effects and aid in the rational design of molecules for catalysis and materials science.

Considerations for Molecular Recognition in Chemical Systems

Molecular recognition is the specific, non-covalent interaction between two or more molecules. The structural motifs of this compound provide several features relevant to its binding affinity in chemical systems.

The methoxy group can act as a hydrogen bond acceptor, while the C-H bonds of the pyridine and cyclopropyl groups can act as weak hydrogen bond donors (CH–O interactions). Studies of pyridine-water interactions have shown that these seemingly weak CH–O interactions are significant and can be strengthened by the presence of other classical hydrogen bonds.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The cyclopropane (B1198618) ring in 2-cyclopropyl-4-methoxypyridine contains chiral centers, meaning the development of stereoselective synthesis methods is a critical frontier. The ability to control the three-dimensional arrangement of atoms is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities.

Future research will likely focus on catalytic asymmetric methods to introduce the cyclopropyl (B3062369) group onto the pyridine (B92270) ring with high enantioselectivity. This could involve adapting existing methodologies, such as Simmons-Smith type cyclopropanations or transition-metal-catalyzed reactions, using chiral ligands. nih.gov For instance, the development of enantioselective methods for creating cyclopropane precursors could be adapted. nih.gov Research into the asymmetric synthesis of related structures, like 1-(2-((1R,2S)-2-(chloromethyl)cyclopropyl)ethyl)-4-methoxybenzene via boronate complexes, highlights a potential pathway where chiral auxiliaries or catalysts can precisely control stereochemistry. researchgate.net Furthermore, nickel-catalyzed reactions have shown promise in the stereoselective synthesis of complex molecules, and similar strategies could be tailored for pyridine derivatives. rsc.org

Exploration of Bio-orthogonal Reactions for Derivatization

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net For a molecule like this compound to be used as a probe or tag in a biological environment, it must be capable of undergoing such selective reactions.

An emerging research avenue is the functionalization of the this compound scaffold with chemical handles suitable for bio-orthogonal "click" chemistry. This would involve synthesizing derivatives bearing groups like azides, alkynes, tetrazines, or strained alkenes. nih.govnih.gov These modified compounds could then be used for:

Cellular Imaging: Attaching a fluorophore to the pyridine scaffold to visualize its distribution and localization within cells.

Target Identification: Incorporating the scaffold into a bioactive molecule and using click chemistry to identify its binding partners in a cellular lysate.

Drug Delivery: Using bio-orthogonal reactions to assemble drug-conjugates directly within a target tissue, potentially reducing off-target effects. nih.gov

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is one of the fastest and most selective bio-orthogonal reactions, and represents a promising tool for the derivatization of this compound in complex biological settings. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of a molecule's reaction mechanisms and photophysical properties is crucial for its rational design and application. While computational methods like Density Functional Theory (DFT) have been used to investigate the structure and reactivity of related pyridinium (B92312) compounds, experimental validation using advanced techniques is a key future direction. vanderbilt.edu

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can probe the excited-state dynamics of this compound on femtosecond to nanosecond timescales. This is particularly relevant if the molecule is developed as a photosensitizer, a fluorescent probe, or part of a light-activated drug.

Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, eliminating the averaging inherent in bulk measurements. It could be used to investigate the kinetics of the compound binding to a biological target or to understand the heterogeneity in a catalytic process where it acts as a ligand.

These advanced studies would provide unprecedented insight into the electronic behavior and reactivity, guiding the design of more efficient and specific derivatives. vanderbilt.edu

Integration with Flow Chemistry and Sustainable Synthesis Practices

Modern chemical manufacturing increasingly emphasizes sustainability, safety, and efficiency. Traditional batch synthesis methods are often being replaced by continuous flow chemistry and other green chemistry techniques. youtube.comnih.gov

The synthesis of this compound and its more complex derivatives often involves multiple steps that could be adapted to flow processes. nih.govnih.gov The benefits would include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates. youtube.com

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and purity. youtube.com

Scalability: Scaling up production is more straightforward in a flow system compared to batch processing.

Furthermore, mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free and highly efficient alternative for key synthetic steps, such as the Suzuki-Miyaura coupling that could be used to build more complex structures on the pyridine core. rsc.org Adopting these sustainable practices will be essential for the environmentally responsible production of this important chemical building block. rsc.org

Design of Next-Generation Catalytic Systems Utilizing the Compound as a Ligand

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis basic site for coordinating to metal centers. This opens up the possibility of using the compound and its derivatives as ligands in transition-metal catalysis.

The electronic properties of the pyridine ring are modulated by the electron-donating methoxy (B1213986) group and the sterically demanding cyclopropyl group. This unique electronic and steric profile could be harnessed to create novel catalysts with unique reactivity and selectivity. Future research in this area could involve:

Synthesizing a library of derivatives with varied substituents to fine-tune the ligand's properties.

Screening these ligands in a range of catalytic reactions, such as cross-coupling, hydrogenation, or polymerization.

Exploring their use in radical-mediated reactions, where pyridine derivatives have been shown to act as effective co-catalysts. researchgate.net

The development of new catalytic systems based on this scaffold could provide more efficient and selective methods for synthesizing other valuable chemical compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropyl-4-methoxypyridine, and how can researchers optimize reaction yields?

Methodological Answer:
Synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For 4-methoxypyridine analogs, substitution at the 2-position with cyclopropyl groups may require controlled conditions to avoid side reactions. For example:

  • Key Steps :
    • Use Grignard reagents or cyclopropylboronic acids for cyclopropane ring introduction under palladium catalysis .
    • Optimize solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates .
    • Monitor reaction progress via HPLC or TLC to terminate reactions at peak yield (~70–85% based on analogous syntheses) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm). Aromatic pyridine protons typically appear at δ ~6.5–8.5 ppm .
    • 13C NMR : Confirm cyclopropyl carbons (δ ~5–15 ppm) and methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₉H₁₁NO: m/z 165.0790) .
  • IR : Detect C-O (methoxy) stretches at ~1250 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Advanced: How does the cyclopropyl group influence the electronic and steric properties of 4-methoxypyridine in substitution reactions?

Methodological Answer:
The cyclopropyl group introduces steric hindrance and electron-withdrawing effects due to its strained sp³ hybridization:

  • Steric Effects : Reduces accessibility to the pyridine nitrogen, slowing down electrophilic substitution. Use bulky reagents (e.g., LDA) with low steric demand .
  • Electronic Effects : Cyclopropane’s conjugation with the pyridine ring alters electron density. Computational studies (DFT) predict increased reactivity at the 3-position .
  • Experimental Validation : Compare reaction rates with non-cyclopropyl analogs (e.g., 4-methoxy-2-methylpyridine) under identical conditions .

Advanced: How should researchers address contradictory data in reaction outcomes (e.g., variable yields or byproducts)?

Methodological Answer:

  • Control Experiments :
    • Repeat reactions with freshly distilled solvents to rule out moisture/impurity effects .
    • Test air-sensitive conditions using Schlenk lines or gloveboxes .
  • Byproduct Analysis :
    • Use LC-MS or GC-MS to identify side products (e.g., ring-opened derivatives due to cyclopropane strain) .
    • Adjust reaction temperature (e.g., lower temps for cyclopropane stability) .
  • Statistical Reproducibility : Perform triplicate runs and report mean ± standard deviation .

Basic: What safety protocols are essential for handling this compound given limited toxicity data?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure Mitigation :
    • Skin Contact : Wash immediately with soap/water; monitor for irritation .
    • Inhalation : Use NIOSH-approved respirators if dust/aerosols form .
  • Waste Disposal : Collect in sealed containers labeled “Hazardous Research Waste” and incinerate via licensed facilities .

Advanced: How can computational models predict the environmental persistence of this compound?

Methodological Answer:

  • Software Tools :
    • EPI Suite : Estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log Kow) .
    • Molecular Dynamics (MD) : Simulate hydrolysis pathways (e.g., cyclopropane ring stability in aqueous environments) .
  • Experimental Correlation :
    • Conduct OECD 301F biodegradation tests with soil microbes .
    • Measure half-life in UV light using photoreactivity chambers .

Advanced: What strategies optimize regioselectivity in further functionalization of this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -Bpin) to steer electrophilic attack to desired positions .
  • Catalytic Systems :
    • Use Pd(OAc)₂/XPhos for C-H activation at the 3-position .
    • Photoredox catalysis for radical-based functionalization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at sterically accessible sites .

Basic: How should researchers store this compound to prevent degradation?

Methodological Answer:

  • Conditions : Store in amber glass vials under inert gas (Ar/N₂) at –20°C .
  • Stability Monitoring :
    • Perform HPLC every 6 months to detect degradation (e.g., methoxy group hydrolysis) .
    • Use desiccants (silica gel) to prevent moisture absorption .

Advanced: What in silico approaches predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies :
    • Use AutoDock Vina to screen against target receptors (e.g., kinase enzymes) .
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Models :
    • Train models on pyridine analogs with known IC₅₀ values .
    • Optimize substituents using Pareto front analysis for potency vs. solubility .

Advanced: How do regulatory frameworks (e.g., REACH, GHS) apply to international collaborations involving this compound?

Methodological Answer:

  • Documentation :
    • Prepare SDS compliant with EC No. 1272/2008 (CLP) for hazard classification (e.g., Acute Toxicity Category 4) .
    • Disclose synthesis byproducts under EPA TSCA for U.S. collaborations .
  • Ethical Compliance :
    • Submit IRB approvals for biological testing .
    • Follow OECD guidelines for ecotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.